molecular formula C18H23N3O4S B2767813 5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 874806-78-7

5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2767813
CAS No.: 874806-78-7
M. Wt: 377.46
InChI Key: MZRVWCNBBYFVRI-UHFFFAOYSA-N
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Description

5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a piperidine ring, a benzyl group, and a pyrimidine dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzylpiperidine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 1,3-dimethylpyrimidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(4-benzylpiperidin-1-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-19-13-16(17(22)20(2)18(19)23)26(24,25)21-10-8-15(9-11-21)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRVWCNBBYFVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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